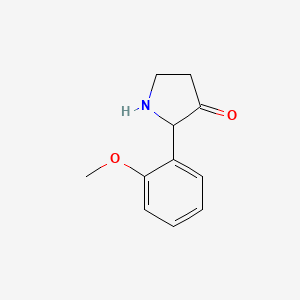

2-(2-Methoxyphenyl)pyrrolidin-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)pyrrolidin-3-one |

InChI |

InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11/h2-5,11-12H,6-7H2,1H3 |

InChI Key |

HPVZLCFUWRWYQB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2C(=O)CCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Methoxyphenyl Pyrrolidin 3 One and Its Analogues

Diverse Synthetic Routes to the Pyrrolidinone Core

The construction of the pyrrolidinone ring system is a central theme in organic synthesis, with a multitude of methods developed to achieve this goal. These strategies range from multi-step sequences that allow for precise control over stereochemistry to more streamlined one-pot procedures designed for efficiency.

Development of Multi-Step Synthetic Strategies for Stereocontrol

Stereocontrolled synthesis is crucial for producing specific isomers of biologically active molecules. For instance, in the synthesis of 3-hydroxy-2-piperidinone carboxamides, a related heterocyclic system, a modular and stereocontrolled strategy has been developed. This method involves the catalytic and site-selective deconstructive aminolysis of bridged valerolactam-butyrolactones, proceeding with exclusive acyl C–O bond cleavage under palladium catalysis. rsc.org This highlights the importance of catalyst-controlled reactions in achieving high stereoselectivity.

Exploration of Convergent and Divergent Synthetic Pathways

Both convergent and divergent synthetic strategies have been employed to generate libraries of pyrrolidinone analogues for various applications. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach is often efficient for complex molecules.

Divergent synthesis, on the other hand, starts from a common intermediate that is systematically modified to create a diverse range of related compounds. wikipedia.org This strategy is particularly valuable for exploring structure-activity relationships. For example, diversity-oriented synthesis (DOS) aims to quickly generate molecule libraries with significant skeletal diversity. wikipedia.org This can be achieved by starting with a multifunctionalized core molecule and subjecting it to various reagents to produce unique molecular skeletons in a single generation. wikipedia.org The ability to rapidly access a wide array of analogues is a key advantage of this approach.

Optimization of One-Pot Reaction Protocols for Efficient Synthesis

To enhance synthetic efficiency, one-pot reaction protocols have been developed for the synthesis of functionalized pyrrolidinones. nih.gov A notable example is the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under simple base treatment to yield α-arylated pyrrolidinones. nih.gov This process involves a cascade of three steps: nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer reaction of the resulting enolate, and subsequent lactam formation. nih.gov This metal-free, operationally simple method utilizes widely available starting materials and offers a scalable route to valuable pharmacophore structures. nih.gov

Another efficient approach is the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines through a domino process. rsc.org This reaction proceeds via the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.org The selectivity of the reaction can be tuned by the choice of oxidant and additives. rsc.org Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions provide a practical and convenient protocol for constructing highly functionalized 2-pyrrolidinones under transition-metal-free conditions. rsc.org

| One-Pot Synthesis Method | Starting Materials | Key Steps | Advantages |

| Smiles-Truce Cascade nih.gov | Arylsulfonamides, Cyclopropane diesters | Nucleophilic ring-opening, Smiles-Truce aryl transfer, Lactam formation | Metal-free, operationally simple, scalable |

| Domino Reaction from Piperidines rsc.org | N-substituted piperidines | In situ formation of pyrrolidine-2-carbaldehyde, oxidation, decarboxylation, ipso-oxidation | Tunable selectivity |

| NHC-Catalyzed Radical Tandem Cyclization rsc.org | Not specified | Radical tandem cyclization/coupling | Transition-metal-free, broad substrate scope |

Asymmetric Synthesis Approaches for Enantiomerically Pure 2-(2-Methoxyphenyl)pyrrolidin-3-one Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. mdpi.com Asymmetric synthesis, defined as a reaction that converts an achiral unit into a chiral unit to produce unequal amounts of stereoisomers, is a key strategy to achieve this. uwindsor.ca

Several asymmetric methodologies have been developed for the synthesis of related chiral heterocycles. For instance, the asymmetric synthesis of 2-arylpiperazines has been achieved starting from phenacyl bromides. nih.gov This synthesis features a Corey-Bakshi-Shibata (CBS) reduction to generate optically enriched compounds and an SN2 reaction with an azide (B81097) anion that proceeds with inversion of configuration. nih.gov

In the context of pyrrolidinones, asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials (the "chiral pool" approach). mdpi.com For example, optically active 2-pyrrolidinone (B116388) derivatives have been synthesized and evaluated as inhibitors of the enzyme autotaxin. nih.gov The development of stereoselective reactions, which predominantly form one of a set of stereoisomers, is a central goal in this area. uwindsor.ca

Functionalization and Derivatization Strategies for Structural Elaboration

Once the pyrrolidinone core is assembled, further functionalization and derivatization are often necessary to fine-tune the properties of the molecule. These strategies allow for the introduction of various substituents on the pyrrolidinone ring system, expanding the chemical space and enabling the synthesis of a wide range of analogues.

Substituent Modifications on the Pyrrolidinone Ring System

The pyrrolidinone ring offers multiple sites for modification. The α-position to the carbonyl group can be functionalized by treatment with a base followed by quenching with an electrophile. nih.gov More advanced methods for α-C–H functionalization have also been developed. For example, a redox-neutral α-C–H arylation of pyrrolidines can be achieved using a quinone monoacetal as an oxidizing agent and DABCO as a base. rsc.org

Deconstructive functionalization of cyclic molecules has emerged as a powerful strategy to access unique chemical architectures. researchgate.net This can involve ring-opening reactions to introduce new functional groups. For instance, the reductive cleavage of the C–N bond in N-benzoyl pyrrolidine (B122466) can be achieved using a combination of a Lewis acid and photoredox catalysis. researchgate.net Ring contraction of larger rings, such as pyridines, can also serve as a route to functionalized pyrrolidines. researchgate.net

Furthermore, the synthesis of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives has been reported, showcasing the condensation of N-substituted 2-pyrrolidone aldehyde with 5-substituted oxindoles. nih.gov This demonstrates how the pyrrolidinone scaffold can be incorporated into more complex fused ring systems.

| Functionalization Strategy | Description | Example |

| α-C–H Arylation rsc.org | Direct introduction of an aryl group at the α-position to the nitrogen. | Redox-neutral arylation of pyrrolidines using a quinone monoacetal. |

| Deconstructive Functionalization researchgate.net | Ring-opening to introduce new functional groups. | Reductive cleavage of the C–N bond in N-benzoyl pyrrolidine. |

| Ring Contraction researchgate.net | Synthesis of pyrrolidines from larger ring systems. | Ring contraction of pyridines to form functionalized pyrrolidines. |

| Condensation Reactions nih.gov | Fusing the pyrrolidinone ring with other heterocyclic systems. | Condensation of N-substituted 2-pyrrolidone aldehyde with 5-substituted oxindoles. |

Chemical Transformations of the 2-Methoxyphenyl Moiety and its Influence on Reactivity

The 2-methoxyphenyl substituent on the pyrrolidinone ring plays a significant role in the reactivity of the molecule. The methoxy (B1213986) group, being an electron-donating group, can influence the electron density of the aromatic ring and, consequently, its reactivity in various chemical transformations.

One key transformation involving the 2-methoxyphenyl moiety is its potential role in directing further substitutions on the aromatic ring. The methoxy group is an ortho-, para-director, meaning it activates these positions for electrophilic aromatic substitution. However, the steric hindrance from the adjacent pyrrolidinone ring might favor substitution at the para-position.

The influence of the methoxyphenyl group extends to the reactivity of the pyrrolidinone ring itself. For instance, in reactions involving the pyrrolidinone nitrogen or the adjacent carbonyl group, the electronic effects of the methoxyphenyl substituent can modulate the nucleophilicity or electrophilicity of these sites.

Furthermore, the methoxy group can be cleaved to a hydroxyl group, opening avenues for a variety of subsequent functionalizations. This transformation can be achieved using reagents like boron tribromide (BBr₃). The resulting phenolic hydroxyl group can then participate in reactions such as etherification, esterification, or serve as a directing group for further aromatic substitutions.

The presence of the 2-methoxyphenyl group can also influence the stereochemical outcome of reactions at the chiral center of the pyrrolidinone ring. The steric bulk and electronic nature of this group can direct the approach of incoming reagents, leading to diastereoselective or enantioselective transformations.

Construction of Complex Hybrid Structures Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex and potentially bioactive hybrid molecules. biolmolchem.com The inherent functionality of the pyrrolidinone ring, combined with the reactive potential of the 2-methoxyphenyl moiety, allows for diverse synthetic elaborations.

One common strategy involves the functionalization of the pyrrolidinone nitrogen. The N-H bond can be readily alkylated, acylated, or arylated to introduce various substituents. This approach has been utilized to link the pyrrolidinone scaffold to other heterocyclic systems, aromatic rings, or aliphatic chains, thereby creating a wide array of hybrid structures. For instance, coupling with other bioactive moieties can lead to molecules with dual pharmacological activities. mdpi.com

Another approach focuses on modifying the carbonyl group at the 3-position. This can involve reactions such as olefination to introduce exocyclic double bonds, which can then undergo further transformations like cycloadditions. Alternatively, reduction of the carbonyl group to a hydroxyl group provides a handle for subsequent etherification or esterification, allowing for the attachment of different molecular fragments.

The 2-methoxyphenyl group itself can be a site for constructing hybrid structures. As mentioned earlier, demethylation to the corresponding phenol (B47542) allows for the introduction of new functionalities through O-alkylation or O-acylation. Furthermore, the aromatic ring can be subjected to cross-coupling reactions, such as Suzuki or Heck couplings, to append other aryl or vinyl groups, leading to extended conjugated systems.

Late-stage functionalization has emerged as a powerful tool for diversifying complex molecules. nih.gov This strategy can be applied to the this compound scaffold to introduce new functional groups at a late stage of the synthesis, thereby rapidly generating a library of hybrid compounds for biological screening.

The construction of spirocyclic structures represents another elegant way to build molecular complexity. The pyrrolidinone ring can be elaborated to form spiro-fused systems by reacting with appropriate bifunctional reagents. For example, a reaction with a suitable dihalide could lead to the formation of a spirocyclic ring at the C4 position of the pyrrolidinone.

The development of one-pot or multicomponent reactions provides an efficient means to assemble complex hybrid molecules from simple starting materials in a single operation. nih.gov Such strategies can be envisioned for the synthesis of hybrids incorporating the this compound core, offering advantages in terms of atom economy and operational simplicity.

Mechanistic Investigations of Reactions Involving this compound

Elucidation of Reaction Kinetics and Pathway Analysis in Pyrrolidinone Ring Transformations

Understanding the kinetics and reaction pathways of transformations involving the pyrrolidinone ring is crucial for optimizing reaction conditions and controlling product selectivity. nih.gov For instance, studies on the ring transformation of related pyrrolidin-2-one derivatives have provided valuable insights into the underlying mechanisms.

A kinetic study on the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide revealed that the reaction is subject to general base, general acid, and hydroxide-ion catalysis. nih.gov The rate-limiting step was identified as the removal of a proton from a tetrahedral intermediate. nih.gov Such studies, often employing techniques like UV-VIS spectrophotometry, allow for the determination of rate constants and the elucidation of the reaction order with respect to each reactant and catalyst. researchgate.net

The Brønsted coefficient (β), which relates the catalytic rate constant to the pKa of the catalyst, can provide information about the extent of proton transfer in the transition state. nih.gov In the aforementioned study, the Brønsted coefficient was found to decrease with increasing pKa of the acid buffer component, suggesting a change in the rate-limiting step under different pH conditions. nih.gov

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental kinetic data. rsc.orgacs.org DFT calculations can provide detailed information about the energies of reactants, intermediates, transition states, and products, allowing for the mapping of the entire reaction energy profile. This can help in identifying the most plausible reaction pathway and understanding the factors that control the reaction rate and selectivity.

For example, in the synthesis of pyrrolidinedione derivatives, DFT calculations have been used to determine the energy barriers for each step of the reaction, including Michael addition, Nef-type rearrangement, and cyclization. rsc.org These calculations can reveal the rate-determining step and guide the design of more efficient synthetic routes.

The study of kinetic isotope effects (KIEs) is another powerful tool for elucidating reaction mechanisms. By replacing an atom with its heavier isotope and measuring the effect on the reaction rate, one can determine whether a particular bond is broken in the rate-limiting step. For instance, a primary KIE (kH/kD > 1) is often observed when a C-H bond is cleaved in the rate-determining step. nih.gov

Role of Catalysis in Modulating Selectivity and Efficiency of Pyrrolidinone Synthesis and Functionalization

Catalysis plays a pivotal role in the synthesis and functionalization of pyrrolidinone derivatives, enabling control over selectivity (chemo-, regio-, diastereo-, and enantio-) and improving reaction efficiency. nih.gov Both metal-based and organocatalytic systems have been successfully employed.

Metal Catalysis:

Transition metal catalysts, such as those based on copper, palladium, and nickel, are widely used in pyrrolidinone chemistry. Copper catalysts, for example, have been employed in the intramolecular C-H amination of N-fluoro amides to synthesize pyrrolidines. acs.orgnih.gov Mechanistic studies have shown that these reactions can proceed through a Cu(I)/Cu(II) catalytic cycle. acs.orgnih.gov The nature of the ligand coordinated to the metal center can significantly influence the reaction outcome. nih.gov

Palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to functionalize the pyrrolidinone scaffold. acs.org By carefully selecting the palladium catalyst and ligands, high yields and selectivities can be achieved. acs.org Nickel catalysts have also been shown to be effective in similar transformations. nih.gov

Organocatalysis:

Organocatalysis offers a complementary approach to metal catalysis, often providing different reactivity and selectivity profiles. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be used to achieve high enantioselectivity in reactions involving pyrrolidinone synthesis or functionalization.

For instance, the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a common strategy for constructing the pyrrolidinone ring. Chiral organocatalysts can control the stereochemistry of this addition, leading to the formation of enantioenriched products.

Acid/Base Catalysis:

As discussed in the previous section, both general and specific acid/base catalysis can play a crucial role in pyrrolidinone transformations. nih.gov The choice of the acid or base catalyst can influence the reaction rate and, in some cases, the reaction pathway. For example, in the ring transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide, the use of different amine buffers led to a change in the rate-limiting step. nih.gov

The development of bifunctional catalysts, which contain both an acidic and a basic site, is an attractive strategy for promoting complex transformations. These catalysts can activate both the electrophile and the nucleophile simultaneously, leading to enhanced reactivity and selectivity.

Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Methoxyphenyl Pyrrolidin 3 One

Application of X-ray Crystallography for Molecular Conformation and Supramolecular Architecture

While specific X-ray crystallographic data for 2-(2-Methoxyphenyl)pyrrolidin-3-one is not publicly available, analysis of related structures allows for a prediction of its key structural features. The pyrrolidine (B122466) ring is expected to adopt a twisted or envelope conformation to minimize steric strain. The dihedral angle between the plane of the phenyl ring and the pyrrolidine ring is a critical parameter that would be defined by X-ray analysis.

Furthermore, X-ray crystallography elucidates the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which are likely to involve the N-H group of the lactam and the carbonyl oxygen (C=O), and potentially weaker C-H···O interactions. These interactions govern the packing of the molecules in the solid state. Studies on similar heterocyclic compounds often reveal complex hydrogen-bonding networks that lead to the formation of chains, sheets, or more intricate three-dimensional structures. researchgate.netresearchgate.net

Table 1: Predicted Crystallographic Parameters for this compound (Note: This table is predictive as experimental data is not available.)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Key Conformation | Pyrrolidine ring in envelope or twist conformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. researchgate.net Through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the molecule. mdpi.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the aromatic protons of the methoxyphenyl group, and the methoxy (B1213986) protons. The aromatic protons would appear in the range of δ 6.8-7.4 ppm, with their splitting patterns revealing their relative positions on the phenyl ring. The methoxy group (OCH₃) would present as a sharp singlet around δ 3.8 ppm. The protons on the pyrrolidine ring would appear in the aliphatic region (δ 2.0-4.5 ppm), with their chemical shifts and couplings providing information about their environment and stereochemical relationships.

The ¹³C NMR spectrum would complement the ¹H data, showing a signal for the carbonyl carbon of the lactam at a significantly downfield shift (around δ 170-180 ppm). The aromatic carbons would resonate in the δ 110-160 ppm region, while the aliphatic carbons of the pyrrolidine ring and the methoxy carbon would appear at higher fields. np-mrd.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous compounds like 2-(4-Methoxyphenyl)pyrrolidine and other substituted pyrrolidines. rsc.orgacgpubs.org)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~175 |

| Aromatic C-O | - | ~157 |

| Aromatic C (quaternary) | - | ~128 |

| Aromatic C-H | 6.8 - 7.4 | 110 - 130 |

| Pyrrolidine C-N (CH) | ~4.5 | ~65 |

| Pyrrolidine CH₂ (adjacent to C=O) | ~2.5 | ~45 |

| Pyrrolidine CH₂ (adjacent to N) | ~3.4 | ~40 |

| Methoxy (OCH₃) | ~3.8 (s, 3H) | ~55 |

Mass Spectrometry Techniques in the Characterization of this compound and Derivatives

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. uni-halle.de

The molecular ion peak [M]⁺ for this compound (C₁₁H₁₃NO₂) would be observed at m/z 191.09. Fragmentation of the molecule under electron ionization (EI) is expected to proceed through several characteristic pathways. miamioh.edu These include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the loss of CO or other fragments.

Cleavage of the Pyrrolidine Ring: The five-membered ring can undergo cleavage to produce stable fragment ions.

Fragmentation of the Methoxyphenyl Group: Loss of the methyl group (CH₃) from the methoxy substituent to give an [M-15]⁺ ion, or loss of the entire methoxy group (OCH₃) to give an [M-31]⁺ ion. A prominent fragment corresponding to the methoxyphenyl cation (m/z 107) or related ions is also expected.

Analysis of related arylcyclohexylamines and fentanyl analogues shows that fragmentation is often directed by the amine and aromatic functionalities, leading to characteristic product ions that can help identify the core structure and its substituents. mdpi.comwvu.edu

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₁H₁₃NO₂]⁺ | Molecular Ion [M]⁺ |

| 176 | [C₁₀H₁₀NO₂]⁺ | Loss of CH₃ |

| 163 | [C₁₁H₁₃N]⁺˙ | Loss of CO |

| 160 | [C₁₀H₁₀NO]⁺ | Loss of OCH₃ |

| 134 | [C₉H₁₂N]⁺ | Cleavage of pyrrolidone ring |

| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. sapub.org These two techniques are complementary and together offer a comprehensive vibrational analysis.

The FT-IR and FT-Raman spectra of this compound would be dominated by several characteristic bands:

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the pyrrolidine ring are found below 3000 cm⁻¹.

C=O Stretch: A strong absorption in the FT-IR spectrum around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam.

C-N Stretch: The C-N stretching vibration of the lactam would be observed in the 1200-1350 cm⁻¹ region.

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl ring.

C-O Stretch: The asymmetric and symmetric stretching of the aryl-alkyl ether (Ar-O-CH₃) would produce strong bands in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: Predicted values are based on standard functional group frequencies and data from related compounds. researchgate.netnaturalspublishing.com)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium |

| C=O Stretch (Lactam) | 1680 - 1700 | Very Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1200 - 1350 | Medium | Weak |

| Asymmetric Ar-O-C Stretch | 1230 - 1270 | Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The chromophores within this compound are the methoxy-substituted phenyl ring and the carbonyl group.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorptions corresponding to π→π* and n→π* transitions.

π→π Transitions:* The phenyl ring gives rise to strong absorptions in the UV region. Two main bands are expected: the E2-band (from 'erlaubt' or allowed) around 200-220 nm and the B-band (Benzenoid band) around 260-280 nm. The presence of the methoxy substituent, an auxochrome, is likely to cause a bathochromic (red) shift of these absorptions to longer wavelengths and increase their intensity. nist.gov

n→π Transition:* The carbonyl group of the lactam has non-bonding electrons (n-electrons) on the oxygen atom. This allows for a weak n→π* transition, which is expected to appear as a shoulder or a low-intensity band at a longer wavelength than the π→π* transitions, typically above 300 nm.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound (Note: Predicted values are based on the electronic transitions of substituted benzenes and carbonyl compounds. researchgate.net)

| Transition Type | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π→π* (E2-band) | ~220 | Phenyl Ring |

| π→π* (B-band) | ~275 | Phenyl Ring |

Computational and Theoretical Studies of 2 2 Methoxyphenyl Pyrrolidin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of a molecule. Methodologies like DFT are routinely used to predict these properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests the molecule is more reactive. wikipedia.org Analysis for 2-(2-Methoxyphenyl)pyrrolidin-3-one would provide the energies of these orbitals and the resulting energy gap, but these specific calculations have not been published.

Hypothetical Data Table for FMO Properties: This table illustrates the kind of data derived from an FMO analysis. The values are not real.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Delocalization

NBO analysis provides insight into the interactions between orbitals within a molecule, such as charge transfer and hyperconjugation. It quantifies the stabilization energy (E(2)) associated with these interactions, helping to explain the molecule's structure and stability. A specific NBO analysis for this compound, which would detail these intramolecular interactions, is not found in current scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

These studies are vital for understanding the flexibility of a molecule and its preferred shapes (conformers), which can influence its biological activity and physical properties.

Investigation of Pyrrolidinone Ring Puckering and Preferred Conformational States

The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations, often described as "UP" and "DOWN" puckers, typically defined by the displacement of atoms from a mean plane. nih.govresearchgate.net A computational study would identify the most stable pucker for the ring in this compound and the energy barriers between different conformational states. Such a specific conformational analysis for this compound has not been documented.

Identification and Characterization of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are fundamental in dictating the three-dimensional structure and stability of molecules. mdpi.com In the case of this compound and its derivatives, intramolecular hydrogen bonds and other non-covalent forces play a significant role. For instance, in a related benzoxazole (B165842) derivative, intramolecular N-H⋯O and N-H⋯N hydrogen bonds were identified, leading to the formation of stable ring motifs. kastamonu.edu.tr The presence of a methoxy (B1213986) group and a pyrrolidine (B122466) ring in this compound suggests the potential for similar intramolecular interactions.

The stability of molecular structures is often reinforced by a network of these non-covalent interactions. In some crystal structures, these interactions can dictate the helical arrangement of molecules. nih.gov The interplay of these forces is complex and crucial for understanding the molecule's preferred conformation in different environments.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are typically colored red and blue, respectively. researchgate.net These maps are invaluable for identifying sites of potential intermolecular interactions, including hydrogen bonding. researchgate.netnih.gov

For molecules containing heteroatoms like oxygen and nitrogen, the MEP surface often reveals localized areas of negative potential around these atoms, indicating their propensity to act as nucleophiles or hydrogen bond acceptors. researchgate.net Conversely, regions around hydrogen atoms attached to electronegative atoms often exhibit positive potential, making them susceptible to nucleophilic attack.

In a study of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, MEP analysis identified distinct positive and negative potential zones that promote the formation of N—H⋯O hydrogen bonds within the crystal structure. nih.gov Specifically, positive potentials were observed in the direction of the N—H bonds, while negative potentials were located around the oxygen atoms. nih.gov This type of analysis for this compound would likely highlight the carbonyl oxygen and the methoxy oxygen as regions of negative potential, and the N-H proton of the pyrrolidine ring as a region of positive potential, thus indicating key sites for intermolecular interactions.

The MEP is calculated from the electron density and provides a reliable guide to how a molecule will interact with other charged or polar species. uni-muenchen.deresearchgate.net It is a fundamental tool in structure-activity relationship studies, helping to rationalize the observed biological activities of molecules based on their electronic properties. nih.gov

Hirshfeld Surface Analysis and Associated 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a computational method that provides a visual and quantitative understanding of intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal, it allows for the detailed examination of close contacts between neighboring molecules. mdpi.com

The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red. nih.gov This visual representation is complemented by two-dimensional fingerprint plots, which summarize the frequency of different types of intermolecular contacts. crystalexplorer.netnih.gov These plots provide a unique "fingerprint" of the intermolecular interactions in a crystal. crystalexplorer.net

For instance, in the crystal structure of a related thiazolo[3,2-a]pyrimidine derivative, Hirshfeld analysis revealed that H⋯H, Cl⋯H/H⋯Cl, C⋯H/H⋯C, and O⋯H/H⋯O interactions were the most significant contributors to the crystal packing. nih.gov Similarly, for 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H contacts were found to be predominant. iucr.org

| Contact Type | Percentage Contribution (%) |

|---|---|

| H⋯H | 30.9 |

| Cl⋯H/H⋯Cl | 20.7 |

| C⋯H/H⋯C | 16.8 |

| O⋯H/H⋯O | 11.4 |

| N⋯H/H⋯N | 4.5 |

| S⋯H/H⋯S | 3.4 |

Pharmacophore Modeling and Ligand-Target Interaction Prediction (Excluding in vivo efficacy or human trials)

Pharmacophore modeling is a crucial step in modern drug discovery, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These models can be generated based on the structure of a known ligand or the active site of a target protein.

Computational approaches are increasingly used to predict potential protein targets for small molecules. nih.govresearchgate.netnih.gov These methods often leverage large databases of known drug-target interactions and employ machine learning algorithms to identify new potential interactions. chemrxiv.orgnih.govchemrxiv.org For instance, some methods compare the gene expression profiles induced by a compound with those resulting from gene knockdowns to infer drug-target relationships. researchgate.net

Once a potential target is identified, molecular docking simulations can be used to predict the binding mode and affinity of the ligand within the target's active site. nih.govnih.gov These simulations provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For example, in a study of a potential inhibitor for human coagulation factor Xa, molecular docking revealed that the compound could adopt multiple binding poses with favorable binding energies, forming key hydrogen bonds and van der Waals interactions with amino acid residues in the active site. nih.gov Such studies are instrumental in the rational design and optimization of new drug candidates. It is important to note that these predictions are computational and require experimental validation to confirm the biological activity. nih.gov

| Pose | Binding Energy (kcal/mol) | Hydrogen Bonding Residues | Van der Waals Interaction Residues |

|---|---|---|---|

| 1 | -7.7 | Gly218 | Trp215, Cys191, Ser195, Gln192, Cys220, Gly216, Gly226, Asp189, Val213, Phe174, Glu217, Glu146 |

| 2 | -7.6 | Gly192 | Phe174, Tyr99, Val213, Gly226, Trp215, Ser195, Asp189, Ala190, Gly218, Gly216, Cys191, Gln192, Ile227, Lys96 |

| 3 | -7.4 | Gly216, Gln192 | Cys220, Glu217, Phe174, Val213, Gly226, Cys191, Ser195, Ala190, Trp215, Gly218, Ile227 |

Investigation of Biological Activities and Molecular Mechanisms of 2 2 Methoxyphenyl Pyrrolidin 3 One Derivatives in Vitro Studies Only

Cellular Level Biological Activity (In Vitro, Excluding Clinical Implications)

Mechanisms of Antimicrobial Activity Against Specific Pathogens (e.g., Enzyme Targeting, Biofilm Inhibition)

While direct studies on the antimicrobial mechanisms of 2-(2-Methoxyphenyl)pyrrolidin-3-one are limited, research on structurally related pyrrolidine-2,3-diones and other pyrrolidine (B122466) derivatives provides insights into potential modes of action. These compounds have demonstrated the ability to inhibit bacterial growth and biofilm formation, crucial factors in the development of antimicrobial resistance.

One key mechanism of action for related heterocyclic compounds is the targeting of essential bacterial enzymes. For instance, pyrrolidine-2,3-dione (B1313883) scaffolds have been identified as inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a critical enzyme in bacterial cell wall synthesis. The inhibition of PBP3 disrupts cell wall integrity, leading to bacterial cell death. The antimicrobial activity of these scaffolds is often enhanced by the presence of a heteroatom in the diamine linker. nih.gov

Furthermore, certain pyrrolidine-2,3-dione derivatives have shown potent anti-biofilm properties against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov These compounds can both inhibit the formation of new biofilms and eradicate established ones. The anti-biofilm activity is often attributed to the disruption of the bacterial cell membrane and can be synergistic with conventional antibiotics like vancomycin. nih.gov The enol moiety within the pyrrolidine-2,3-dione structure has been identified as essential for this antimicrobial activity. nih.gov

Studies on other thiazole-based pyrrolidine derivatives have also highlighted their potential as antibacterial agents, particularly against Gram-positive bacteria like S. aureus and Bacillus cereus. biointerfaceresearch.com The specific structural features of these derivatives, such as the presence of a 4-F-phenyl group, have been found to be crucial for their selective antibacterial activity with minimal toxicity to mammalian cells. biointerfaceresearch.com

| Compound Class | Target Pathogen(s) | Mechanism of Action | Key Findings |

| Pyrrolidine-2,3-diones | P. aeruginosa, S. aureus | PBP3 Inhibition, Biofilm Disruption | Heteroatom in linker enhances activity; Enol moiety is crucial. nih.gov |

| Thiazole-based Pyrrolidines | S. aureus, B. cereus | Not fully elucidated | 4-F-phenyl derivative shows selective Gram-positive activity. biointerfaceresearch.com |

Investigation of Anti-inflammatory and Neuroprotective Action at a Molecular Level

The anti-inflammatory and neuroprotective potential of compounds structurally related to this compound has been investigated through various in vitro models. These studies suggest that the therapeutic effects are mediated by the modulation of key signaling pathways involved in inflammation and neuronal cell death.

A structurally similar compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells. kjpp.netnih.gov MPP was found to reduce the production of nitric oxide (NO) and the expression of inflammatory genes such as inducible NO synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). kjpp.netnih.gov Mechanistically, MPP inhibits the transcriptional activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. kjpp.netnih.gov This inhibition is achieved by blocking the activation of upstream signaling molecules, including Src, Syk, Akt, and IκBα. kjpp.netnih.gov

The neuroprotective effects of pyrrolidine derivatives have been linked to their antioxidant and anti-inflammatory properties. In models of neurotoxicity, certain pyrrole-based compounds have demonstrated the ability to protect neurons from oxidative stress-induced damage. nih.gov They have been shown to mitigate the effects of neurotoxins by reducing the production of reactive oxygen species (ROS) and preserving mitochondrial function. nih.gov Novel pyrrolidine-2-one derivatives have also shown promise in ameliorating cognitive impairment in animal models by exhibiting acetylcholinesterase (AChE) inhibitory activity and reducing oxidative stress markers. nih.govresearchgate.net

Exploration of Anticonvulsant and Tyrosinase Inhibitory Activity Mechanisms

The investigation into the anticonvulsant and tyrosinase inhibitory activities of pyrrolidinone derivatives has revealed promising molecular targets and mechanisms.

Anticonvulsant Activity:

The anticonvulsant properties of pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives are thought to be mediated through their interaction with various neurotransmitter systems and ion channels. nih.govnih.gov Some derivatives exhibit significant affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors, suggesting that their anticonvulsant effects may be linked to the modulation of serotonergic and adrenergic pathways. nih.gov Additionally, as analogs of gamma-aminobutyric acid (GABA), these compounds may exert their effects by enhancing GABAergic neurotransmission, which is the primary inhibitory neurotransmission system in the brain. nih.gov Other studies on pyrrolidine-2,5-dione derivatives have indicated that their mechanism of action may involve the inhibition of neuronal voltage-sensitive sodium and calcium channels, which are crucial for regulating neuronal excitability. nih.gov

Tyrosinase Inhibitory Activity:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. Certain hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have shown potent tyrosinase inhibitory activity, with some compounds exhibiting significantly greater potency than the standard inhibitor, kojic acid. nih.gov The presence of phenolic hydroxyl groups on the cinnamic acid moiety is a critical determinant of their inhibitory activity. nih.gov Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors, binding to the enzyme in an irreversible manner. nih.gov In silico docking simulations have further elucidated the binding interactions between these inhibitors and the catalytic site of tyrosinase. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Correlating Specific Structural Modifications with Observed In Vitro Biological Responses

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. While direct SAR studies on this compound are not extensively reported, research on related pyrrolidine derivatives provides valuable insights.

For instance, in a series of pirfenidone (B1678446) derivatives, which share a pyridone core that can be considered structurally related to the pyrrolidinone ring, modifications at the 5-position of the ring with a stable amide bond linking various groups were explored. rsc.org These modifications led to the identification of compounds with potent anti-fibrotic activity, highlighting the importance of substituents at this position for biological activity. rsc.org

In the context of leukotriene A(4) (LTA(4)) hydrolase inhibitors, SAR studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine identified several potent inhibitors. nih.gov These studies demonstrated that modifications to the phenylphenoxy and pyrrolidine moieties significantly influenced the inhibitory potency. nih.gov

Significance of Stereochemistry and Conformational Features on Biological Activity

The three-dimensional arrangement of atoms in a molecule, including its stereochemistry and conformational features, plays a pivotal role in its interaction with biological targets. For derivatives of this compound, which possess chiral centers, the specific stereoisomer can exhibit significantly different biological activity.

Although specific studies on the stereochemistry of this compound are limited, the general importance of stereochemistry is well-established for related compounds. For example, in a series of N-nitrosamines, the specific stereoisomer of a compound can influence its toxicological profile. europa.eu

Computational Biology Approaches in Mechanism Elucidation

Computational biology has become an indispensable tool in drug discovery and development, aiding in the elucidation of mechanisms of action and the prediction of biological activities. For this compound derivatives, computational approaches such as molecular docking and molecular dynamics simulations can provide valuable insights into their interactions with biological targets.

For example, in the study of tyrosinase inhibitors, in silico docking simulations have been used to predict the binding affinity and conformation of inhibitors within the enzyme's catalytic site. nih.gov These studies have helped to rationalize the observed inhibitory activities and guide the design of more potent inhibitors. Similarly, computational studies on anti-inflammatory compounds have been used to understand their interactions with enzymes like cyclooxygenase (COX), providing a basis for their anti-inflammatory effects.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of this compound, might interact with a protein target at the atomic level.

Although specific molecular docking studies for this compound are not prominently documented, research on structurally related pyrrolidine derivatives provides a framework for understanding their potential protein targets. For instance, various pyrrolidine derivatives have been investigated for their anti-inflammatory activity through docking studies with cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net These studies help in elucidating the key structural features required for effective binding.

In a broader context, docking studies on diverse chemical scaffolds, including those with pyrrolidine moieties, have identified potential interactions with a range of biological targets. These targets include enzymes like lipoxygenases (LOX) and protein kinases, as well as receptors involved in various signaling pathways. nih.gov The insights from these studies can be extrapolated to hypothesize the potential binding modes of this compound derivatives.

For example, studies on other heterocyclic compounds have demonstrated the importance of specific functional groups and their spatial arrangement for high-affinity binding to protein active sites. The methoxy (B1213986) group on the phenyl ring and the carbonyl group of the pyrrolidin-3-one core in the target compound are likely to be critical for forming hydrogen bonds and other non-covalent interactions with amino acid residues within a protein's binding pocket.

Table 1: Representative Molecular Docking Studies of Pyrrolidine Derivatives with Various Protein Targets

| Derivative Class | Protein Target | Key Interactions Observed | Reference |

| Pyrrolidinone Derivatives | Lipoxygenase (LOX) | Acidic moieties interacting with the active site. | nih.gov |

| N-substituted Pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2) | Interactions with amino acid residues in the secondary pocket of COX-2. | mdpi.com |

| Benzyl-pyrrolidine-3-ol Analogues | Caspase-3 | Non-covalent interactions with key residues in the active site. | nih.gov |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | α1-Adrenergic Receptors | Dependent on PCR and JGI4 descriptors. | nih.gov |

This table is illustrative and based on studies of related pyrrolidine structures, as direct docking data for this compound is limited.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scispace.com These models are then used to predict the activity of new, unsynthesized compounds.

Specific QSAR models for this compound derivatives are not readily found in published literature. However, QSAR studies on various classes of pyrrolidinone derivatives have been conducted to understand the structural requirements for different biological activities, such as anti-inflammatory, anticonvulsant, and anticancer effects.

For instance, a 3D-QSAR study on N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors established a predictive model that explained the substituent effects on the inhibitory activity. rutgers.edu Another study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives developed a QSAR model for their antiarrhythmic activity, highlighting the importance of certain molecular descriptors. nih.gov

These studies underscore the utility of QSAR in identifying key molecular features that govern the biological activity of pyrrolidine-containing compounds. For this compound derivatives, a QSAR model could potentially elucidate the influence of substitutions on the phenyl ring, the pyrrolidine ring, and the methoxy group on their activity towards a specific biological target.

Table 2: Key Parameters in Representative QSAR Models for Pyrrolidine Derivatives

| Derivative Series | Biological Activity | Key QSAR Model Parameters | Reference |

| N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones | Protoporphyrinogen oxidase inhibition | CoMFA model (r²=0.980, q²=0.518) | rutgers.edu |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | Antiarrhythmic activity | PCR and JGI4 descriptors | nih.gov |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 interaction inhibition | CoMSIA model | scispace.com |

This table presents examples from related pyrrolidinone series to illustrate the application of QSAR, as specific models for this compound are not available.

Potential Applications and Future Research Directions for 2 2 Methoxyphenyl Pyrrolidin 3 One As a Chemical Scaffold

Role in Advanced Organic Synthesis as a Versatile Building Block

The 2-(2-methoxyphenyl)pyrrolidin-3-one scaffold is a valuable building block in advanced organic synthesis due to the presence of multiple reactive sites. The pyrrolidinone ring itself, a γ-lactam, is a key structural motif in numerous bioactive natural products. nih.gov The non-planar, sp3-hybridized nature of the pyrrolidine (B122466) ring allows for the efficient exploration of three-dimensional chemical space, a desirable feature in drug design. nih.gov

The versatility of this scaffold stems from the potential for functionalization at several positions:

The Pyrrolidinone Nitrogen: The secondary amine can be readily alkylated, acylated, or arylated to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties.

The Ketone at C3: The carbonyl group can undergo various reactions, including reduction to an alcohol, reductive amination, and reactions with organometallic reagents to introduce new stereocenters.

The α-Carbon to the Ketone (C4): This position can be functionalized through enolate chemistry, allowing for the introduction of alkyl, aryl, or other functional groups.

The Methoxyphenyl Ring: The aromatic ring can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to further diversify the scaffold.

The synthesis of pyrrolidinone derivatives can be achieved through various methods, including multi-component reactions (MCRs), which offer an efficient pathway to complex molecular structures. nih.gov For instance, the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been established through three-component reactions of aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate. nih.gov Another approach involves the reaction of donor-acceptor cyclopropanes with anilines or benzylamines to yield 1,5-substituted pyrrolidin-2-ones. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Position | Reaction Type | Potential Reagents | Resulting Functional Group |

| N1 (Nitrogen) | Alkylation | Alkyl halides, triflates | Tertiary amine |

| N1 (Nitrogen) | Acylation | Acyl chlorides, anhydrides | Amide |

| N1 (Nitrogen) | Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-aryl pyrrolidinone |

| C3 (Ketone) | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| C3 (Ketone) | Reductive Amination | Amines, NaBH₃CN | Amine |

| C4 (α-Carbon) | Alkylation | LDA, alkyl halides | Alkylated pyrrolidinone |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl ring |

| Aromatic Ring | Halogenation | NBS, NCS | Halo-substituted phenyl ring |

Exploration in Materials Science and Polymer Chemistry

While specific studies on the application of this compound in materials science and polymer chemistry are not extensively documented, the inherent properties of the pyrrolidinone and methoxyphenyl moieties suggest potential avenues for exploration. Pyrrolidinone-based polymers, such as polyvinylpyrrolidone (B124986) (PVP), are well-known for their excellent film-forming properties, adhesiveness, and biocompatibility.

The rigid and polar nature of the this compound scaffold could be leveraged to create polymers with unique thermal and mechanical properties. The methoxy (B1213986) group can influence the polymer's solubility and its interactions with other materials. Potential applications could include:

High-Performance Polymers: Incorporation of this scaffold into polymer backbones could lead to materials with enhanced thermal stability and rigidity.

Functional Coatings: The ability to functionalize the scaffold at multiple positions could allow for the development of coatings with specific properties, such as hydrophobicity, conductivity, or biorecognition capabilities.

Organic Electronics: The aromatic and heteroaromatic nature of the scaffold could be exploited in the design of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this would likely require further modification to enhance electronic communication.

Development of Novel Chemical Probes and Research Tools

Chemical probes are small molecules used to study biological processes and protein function. nih.gov A high-quality chemical probe should be potent, selective, and have a well-defined mechanism of action. The this compound scaffold possesses features that make it an attractive starting point for the development of such tools.

The ability to systematically modify the scaffold allows for the fine-tuning of its interaction with a biological target. For example, the methoxy group can serve as a handle for introducing reporter tags, such as fluorescent dyes or biotin, via ether cleavage and subsequent functionalization. These tagged molecules can then be used in a variety of biological assays, including:

Target Identification and Validation: Labeled probes can be used to identify the protein targets of a bioactive compound through techniques like affinity chromatography or photo-affinity labeling.

Cellular Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of a target protein or to monitor changes in its activity in real-time.

The development of chemical probes from this scaffold would follow a process of iterative medicinal chemistry to optimize potency and selectivity for the target of interest. nih.gov

Strategic Design of Pre-clinical Lead Compounds through Scaffold Hopping and Optimization (Strictly excluding clinical trials)

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular frameworks with similar biological activity to a known active compound. nih.govarxiv.org This approach is valuable for discovering new drug candidates with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property positions. arxiv.org

The this compound core can be considered a novel scaffold that could be explored as a replacement for existing pharmacophores. For instance, in a series of proteasome inhibitors, an initial scaffold hop from a 2-phenyloxazolo[4,5-b]pyridine (B2659608) led to a more potent and metabolically stable 2-phenylimidazo[1,2-a]pyrimidine. nih.gov Similarly, the this compound scaffold could be computationally docked into the active site of a target protein to assess its potential as a starting point for a new inhibitor series.

Once a hit is identified, the lead optimization process involves systematically modifying the scaffold to improve its drug-like properties. nih.gov This can involve altering the substituents on the phenyl ring or the pyrrolidinone core to enhance target binding, solubility, and metabolic stability. For example, the introduction of a hydroxyl group on the phenyl ring of a 2-phenylquinolin-4-one derivative was shown to improve water solubility and provide a handle for prodrug design. nih.gov

Table 2: Comparison of Scaffolds in Lead Optimization

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantages |

| 2-Phenyloxazolo[4,5-b]pyridine | 2-Phenylimidazo[1,2-a]pyrimidine | Improve potency and metabolic stability | Increased biological activity, better in vivo performance |

| Xanthine Inhibitor | Maleimide Scaffold | Identify novel chemotypes | Subnanomolar potency, good drug-like properties |

| Known Kinase Inhibitor | This compound | Explore new chemical space, improve selectivity | Potentially novel binding mode, improved intellectual property |

Unexplored Reactivity Patterns and Advanced Derivatization Opportunities

Beyond the common transformations, the this compound scaffold offers opportunities for exploring more advanced and less conventional reactivity patterns. The unique juxtaposition of the methoxyphenyl group and the pyrrolidinone ring could lead to interesting intramolecular reactions.

For example, directed ortho-metalation (DoM) of the methoxyphenyl ring, guided by the methoxy group, could be a powerful strategy for introducing substituents at the C3 position of the phenyl ring. Subsequent intramolecular cyclization could lead to novel tricyclic systems.

Furthermore, the development of stereoselective methodologies for the synthesis of enantiomerically pure this compound would be a significant advancement. The stereochemistry at the C2 position is expected to have a profound impact on the biological activity of its derivatives. nih.gov

Integration with Emerging Catalytic Systems for Sustainable Synthesis

Modern organic synthesis is increasingly focused on the development of sustainable and environmentally friendly methodologies. The synthesis of this compound and its derivatives could benefit from the integration of emerging catalytic systems.

Photoredox Catalysis: Visible-light-induced reactions offer a mild and efficient way to forge new bonds. For example, a visible-light-induced excited-state copper-catalyzed [4 + 1] annulation has been used to synthesize γ-lactams. organic-chemistry.org

Biocatalysis: Enzymes can offer unparalleled selectivity and efficiency in organic synthesis. The use of enzymes for the kinetic resolution of racemic this compound or for the stereoselective synthesis of its derivatives would be a highly valuable and green approach.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. The synthesis of this scaffold could be adapted to a flow chemistry setup, allowing for a more sustainable and cost-effective production.

The development of green and sustainable routes to this and other pyrrolidinone-based scaffolds is an active area of research. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)pyrrolidin-3-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling a 2-methoxyphenyl precursor with a pyrrolidinone scaffold. For example, reacting 2-methoxybenzoyl chloride with pyrrolidine derivatives under mild basic conditions (e.g., using triethylamine) in anhydrous dichloromethane at 0–25°C . Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C for 10–30 minutes) can enhance reaction efficiency and yield by improving heat transfer and reducing side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the methoxyphenyl and pyrrolidinone moieties. For instance, the ketone carbonyl in pyrrolidin-3-one appears at ~205–210 ppm in ¹³C NMR .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding between the ketone and methoxy groups may stabilize the lattice .

- HPLC/MS : Ensure purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and validate molecular weight using ESI-MS .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated area .

- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. No occupational exposure limits are established, but treat as a potential irritant .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Geometry Optimization : Perform at the B3LYP/6-31G* level to model the methoxyphenyl ring’s electron-donating effects on the pyrrolidinone ring .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer interactions. The methoxy group may lower the LUMO energy, enhancing electrophilic reactivity .

- Solvent Effects : Use PCM models to simulate polar solvents (e.g., water, DMSO) and predict solvatochromic shifts in UV-Vis spectra .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsion angles with X-ray crystallographic data. Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange broadening (e.g., if the pyrrolidinone ring interconverts between chair and twist-boat forms) .

- Theoretical Calculations : Overlay DFT-optimized structures with X-ray coordinates to identify steric or electronic distortions .

Q. What strategies are recommended for evaluating the biological activity of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., CDK5, GSK-3β) using fluorescence polarization assays. The methoxyphenyl group may enhance lipophilicity, improving membrane permeability .

- Toxicity Profiling : Conduct MTT assays on HEK293 or HepG2 cells to assess cytotoxicity. Note that limited ecotoxicological data exist, so prioritize in vitro models before animal testing .

- Metabolic Stability : Use liver microsome models (human/rat) with LC-MS to identify major metabolites (e.g., demethylation of the methoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.